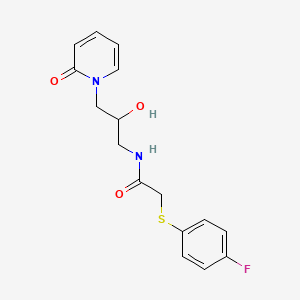

![molecular formula C22H18ClN3O2 B2698403 2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide CAS No. 1797140-66-9](/img/structure/B2698403.png)

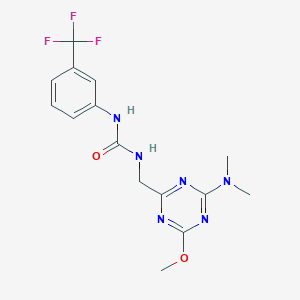

2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a type of fused bicyclic heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The imidazo[1,2-a]pyridine moiety is a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. They can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation for Neurodegenerative Disorders

Research on derivatives of imidazo[1,2-a]pyridine, such as those radiolabeled with fluorine-18, has demonstrated significant in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) over central benzodiazepine receptors (CBRs). These compounds, particularly [18F]PBR compounds, have been prepared with high radiochemical yield and shown promising distribution in biodistribution studies in rats, paralleling the known localization of PBRs. This makes them potential candidates for imaging PBR expression in neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).

Fluorescent Probes for Mercury Ion Detection

A study reported the successful one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines from the reaction of β-lactam carbenes with 2-pyridyl isonitriles. These novel derivatives, including a chloro-substituted imidazo[1,2-a]pyridine, have been identified as efficient fluorescent probes for mercury ions both in acetonitrile and buffered aqueous solutions, showcasing their utility in environmental monitoring and safety (Shao et al., 2011).

Antiviral Activity Against Human Rhinovirus

A novel class of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has been synthesized and evaluated for their antirhinovirus activity. These compounds, structurally related to Enviroxime and its analogous benzimidazoles, have been developed through a stereospecific synthesis process, highlighting their potential as antiviral agents (Hamdouchi et al., 1999).

Applications in Chemical Detoxification of Mercury

Selenoester derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their potential in chemical detoxification of mercury(II) chloride (HgCl2). These compounds have shown promising results in forming mercury–selenium complexes, indicating their utility in treating HgCl2 induced toxicity. The formation of HgSe from these reactions further underscores the potential of these selenoester derivatives in environmental detoxification efforts (Sharma et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2/c23-17-9-11-20(12-10-17)28-16-22(27)26(18-6-2-1-3-7-18)15-19-14-24-21-8-4-5-13-25(19)21/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUKJJZLHOCRIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CN=C3N2C=CC=C3)C(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2698320.png)

![[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2698321.png)

![3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2698322.png)

![(1-ethyl-1H-pyrazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2698336.png)

![[3-(Methoxymethyl)pyridin-4-yl]methanamine](/img/structure/B2698337.png)

![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)